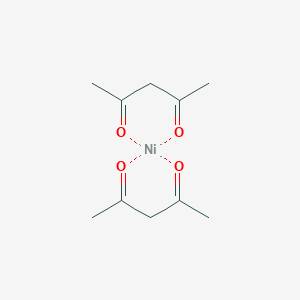

Bis(acetylacetonato)nickel

Beschreibung

Eigenschaften

CAS-Nummer |

3264-82-2 |

|---|---|

Molekularformel |

C10H14NiO4 |

Molekulargewicht |

256.91 g/mol |

IUPAC-Name |

nickel(2+);bis(pentane-2,4-dione) |

InChI |

InChI=1S/2C5H7O2.Ni/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |

InChI-Schlüssel |

JBIMTYQVAYCSRC-UHFFFAOYSA-N |

Isomerische SMILES |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ni] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] |

Physikalische Beschreibung |

Liquid Emerald-green solid, soluble in water; [Merck Index] |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

Nickel acetylacetonate, also known as Nickel(II) 2,4-pentanedionate or bis(((Z)-4-oxopent-2-en-2-yl)oxy)nickel or Nickel(II) acetylacetonate, is a coordination complex with the formula [Ni(acac)2]3. The primary targets of Nickel acetylacetonate are organic compounds and materials, where it acts as a precursor in their synthesis.

Mode of Action

Nickel acetylacetonate interacts with its targets through coordination chemistry. It forms a six-membered chelate ring with organic compounds, typically binding both oxygen atoms to the metal. This interaction results in the formation of new compounds, such as Ni-based nanomaterials.

Biochemical Pathways

Nickel acetylacetonate plays a significant role in various catalytic reactions. It is used as a precursor for nanoparticle research, polymer science, and catalysis. The compound’s interaction with its targets affects the biochemical pathways involved in these processes, leading to the synthesis of new materials and applications in organic syntheses.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as toluene, which may influence its bioavailability.

Result of Action

The action of Nickel acetylacetonate results in the formation of new compounds and materials. For instance, it is widely used to synthesize Ni-based nanomaterials such as NiO/C nanocomposite and crystalline NiO nanoparticles. These materials have various applications in fields like electronics, catalysis, and energy storage.

Action Environment

The action, efficacy, and stability of Nickel acetylacetonate can be influenced by environmental factors. For example, the compound reacts with water to give the blue-green diaquo complex Ni(acac)2(H2O)2. Additionally, when bound to bulkier analogues of acetylacetonate ligand, steric hindrance favors formation of the mononickel derivatives. These factors can affect the compound’s reactivity and the resulting products.

Biochemische Analyse

Biochemical Properties

Nickel(II) 2,4-pentanedionate plays a significant role in biochemical reactions, particularly as a catalyst and stabilizer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a precursor to nickel bis(cyclooctadiene) catalyst, which is involved in hydrogenation reactions. The compound also interacts with dimethylgold(III) acetylacetonate in gold on nickel plating processes. These interactions are primarily coordination bonds between the nickel ion and the ligands, which facilitate the catalytic activity of the compound.

Cellular Effects

Nickel(II) 2,4-pentanedionate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory sensitization and may lead to allergic reactions in some individuals. Additionally, it has been classified as a carcinogen, indicating its potential to cause cancer through prolonged exposure. These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of Nickel(II) 2,4-pentanedionate involves its interaction with biomolecules at the molecular level. The compound acts as a catalyst in various biochemical reactions by forming coordination complexes with enzymes and other proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific reaction. Nickel(II) 2,4-pentanedionate can also induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel(II) 2,4-pentanedionate can change over time. The compound is known to be hygroscopic and may degrade when exposed to moisture. Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to Nickel(II) 2,4-pentanedionate can lead to chronic symptoms such as respiratory issues and cancer. These temporal effects highlight the importance of proper handling and storage of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of Nickel(II) 2,4-pentanedionate vary with different dosages in animal models. At low doses, the compound may act as a catalyst without causing significant adverse effects. At high doses, it can lead to toxic effects such as respiratory sensitization, allergic reactions, and cancer. These threshold effects indicate the importance of dosage control in experimental studies to avoid potential toxicity.

Metabolic Pathways

Nickel(II) 2,4-pentanedionate is involved in various metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors to facilitate biochemical reactions. For example, it is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of Nickel(II) 2,4-pentanedionate within cells and tissues are crucial for its biochemical activity. The compound is transported through the cell membrane and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell. These interactions can impact the compound’s effectiveness and potential toxicity.

Subcellular Localization

Nickel(II) 2,4-pentanedionate is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications. For instance, it has been observed to accumulate in the vacuoles of hyperaccumulator plants, where it forms complexes with organic acids. This subcellular localization is essential for understanding the compound’s biochemical properties and potential effects on cellular function.

Biologische Aktivität

Nickel(II) 2,4-pentanedionate, commonly known as nickel acetylacetonate (Ni(acac)₂), is a coordination compound with significant implications in various biological and chemical applications. This article delves into its biological activity, including antimicrobial properties, toxicity, and potential therapeutic uses.

- Molecular Formula : C₁₀H₁₄NiO₄

- Molecular Weight : 256.91 g/mol

- CAS Number : 3264-82-2

- Appearance : Emerald-green crystalline solid

Nickel(II) 2,4-pentanedionate exhibits a range of properties that make it suitable for various applications in organic synthesis and catalysis. It is known for its ability to form stable complexes with various ligands, which enhances its utility in biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of nickel(II) 2,4-pentanedionate and its complexes. For instance, research conducted on synthesized nickel complexes demonstrated their effectiveness against several bacterial strains using the disc diffusion method. The following table summarizes the results:

| Microorganism | Activity at 30 μg/mL | Activity at 20 μg/mL | Activity at 10 μg/mL |

|---|---|---|---|

| Staphylococcus aureus | Moderate | Weak | No activity |

| Escherichia coli | Weak | No activity | No activity |

| Candida albicans | Moderate | Weak | No activity |

The nickel complexes exhibited varying degrees of antimicrobial activity compared to standard antibiotics like streptomycin and fluconazole, indicating potential but limited efficacy in clinical applications .

Toxicity and Safety

Nickel(II) 2,4-pentanedionate poses certain health risks upon exposure. Inhalation of vapors can lead to respiratory issues and central nervous system effects. The compound has been classified as a potential carcinogen, primarily due to nickel's known toxicological profile. Key points regarding toxicity include:

- Acute Effects : Inhalation may cause irritation of the respiratory tract; ingestion can lead to gastrointestinal distress.

- Chronic Effects : Long-term exposure is associated with increased risks of cancer and systemic toxicity affecting organs such as the kidneys and liver .

Case Studies

- Catalytic Applications : Nickel(II) 2,4-pentanedionate has been utilized as a precursor in the synthesis of nickel nanoparticles supported on metal-organic frameworks (MOFs). These nanoparticles demonstrated excellent catalytic activity for hydrogenation reactions under mild conditions, achieving over 90% conversion rates .

- Biological Complexes : A study synthesized nickel complexes from bis(ethylenediamine) nickel(II) chloride and 2,4-pentanedione. Characterization revealed octahedral geometry, and biological testing indicated moderate antimicrobial properties against various pathogens .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Nickel(II) 2,4-pentanedionate is widely used as a catalyst in various chemical reactions:

- Polymerization Reactions : It serves as a catalyst for the polymerization of olefins and transesterification reactions, facilitating the formation of polymers from monomers through coordination mechanisms .

- Organometallic Synthesis : The compound is instrumental in synthesizing organometallic compounds, which are crucial in organic chemistry for developing new materials and pharmaceuticals .

- Michael Additions : Nickel acetylacetonate can promote Michael addition reactions, which are essential in forming carbon-carbon bonds in organic molecules .

Case Study: Nickel Catalysts in Organic Transformations

A study demonstrated the effectiveness of nickel(II) acetylacetonate as a precursor for nickel catalysts used in various organic transformations. The catalysts exhibited high activity and selectivity in hydrogenation reactions, showcasing the compound's utility in synthetic organic chemistry .

Material Science Applications

Nickel(II) 2,4-pentanedionate is also pivotal in material science:

- Nanomaterials Synthesis : It is used to synthesize nickel-based nanomaterials such as NiO/C nanocomposites and crystalline NiO nanoparticles through methods like solvothermal synthesis . These nanomaterials have applications in catalysis and energy storage.

- Thin Film Deposition : The compound is employed in the deposition of nickel(II) oxide thin films using sol-gel techniques on conductive glass substrates. This application is critical for developing electronic devices and sensors .

While primarily known for its industrial applications, nickel(II) 2,4-pentanedionate has implications in biological research:

- Biocompatibility Studies : Research into the biocompatibility of nickel complexes has shown potential uses in drug delivery systems due to their ability to interact with biological molecules .

- Environmental Catalysis : The compound's catalytic properties are being explored for environmental remediation processes, particularly in the degradation of pollutants through advanced oxidation processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Metal 2,4-Pentanedionate Complexes

Structural and Physical Properties

Key Observations :

- Thermal Stability : Ni(acac)₂ and Pt(acac)₂ exhibit higher decomposition temperatures (>230°C) compared to Fe(acac)₃ (~180°C), making them suitable for high-temperature syntheses .

- Solubility: Ni(acac)₂ is uniquely water-soluble, unlike Pt(acac)₂ or Ru(acac)₃, which dissolve in non-polar solvents .

Catalytic Performance

- Ni(acac)₂ in Hydrogenation : In the Ni(acac)₂/AlEt₃ system, hydrogenation of fatty acid esters follows first-order kinetics in H₂ and fractional order in the catalyst .

- Pt(acac)₂ in HER : Pt-Ni alloys derived from Pt(acac)₂ and Ni(acac)₂ show 10× higher hydrogen evolution reaction (HER) activity than commercial Pt/C due to hexagonal close-packed structures .

- Ru(acac)₃ in Fuel Cells : RuNi/C catalysts synthesized from Ru(acac)₃ and Ni(acac)₂ achieve a peak power density of 1.1 W/cm² in hydroxide exchange membrane fuel cells .

Research Findings and Industrial Relevance

- Ni(acac)₂ vs. Pt(acac)₂ : While Pt(acac)₂-based catalysts outperform in HER, Ni(acac)₂ offers cost-effectiveness for large-scale applications like hydrogenation and oxide films .

- Synergistic Effects : Combining Ni(acac)₂ with Fe(acac)₃ or Co(acac)₂ enhances catalytic and electrochemical properties due to bimetallic interactions .

- Environmental Impact : Ni(acac)₂’s water solubility simplifies processing but requires careful handling due to hygroscopicity and toxicity (H350 hazard) .

Vorbereitungsmethoden

Preparation via Reaction of Nickel Nitrate and Acetylacetone in the Presence of Base

This classical method involves treating nickel nitrate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

$$

\text{Ni(NO}3)2 + 2 \text{CH}3\text{COCH}2\text{COCH}3 + 2 \text{H}2\text{O} + 2 \text{NaOH} \rightarrow \text{Ni(CH}3\text{COCHCOCH}3)2(\text{H}2\text{O})2 + 2 \text{NaNO}3

$$

- The product is initially the blue-green diaquo complex Ni(acac)$$2$$(H$$2$$O)$$_2$$.

- Dehydration of this complex by azeotropic distillation or heating under reduced pressure yields the anhydrous nickel(II) acetylacetonate.

This method typically requires refluxing and subsequent dehydration steps, with sublimation under vacuum at 170–210 °C to remove water and obtain the anhydrous complex.

Preparation via Direct Reaction of Nickel Chloride or Nickel Nitrate with Acetylacetone in Aqueous Medium

A more recent and industrially practical method includes:

- Dissolving a soluble nickel salt (nickel chloride hexahydrate or nickel nitrate hexahydrate) in deionized water to form a 10–20 wt% solution.

- Preparing an aqueous sodium hydroxide solution (5–15 wt%) and adding it to the nickel salt solution under vigorous stirring at room temperature to maintain pH 7–10. This causes precipitation of blue-green nickel hydroxide.

- Adding acetylacetone in 1 to 5 times molar excess relative to the nickel hydroxide.

- Heating the mixture to reflux with stirring speeds between 600 to 2500 rpm for 5 to 15 hours, during which light blue nickel acetylacetonate crystals form.

- Cooling, filtering, washing with deionized water, and vacuum drying at 40 °C to obtain the product.

The final product is typically the dihydrate form Ni(CH$$3$$COCHCOCH$$3$$)$$2$$·2H$$2$$O, confirmed by thermogravimetric analysis and elemental composition.

Comparative Data Table of Preparation Methods

| Parameter | Method 1: Nickel Nitrate + Base + Acetylacetone | Method 2: Nickel Salt + NaOH + Acetylacetone (Aqueous) |

|---|---|---|

| Nickel Source | Nickel nitrate | Nickel chloride or nickel nitrate |

| Base Used | Sodium hydroxide | Sodium hydroxide |

| Reaction Medium | Aqueous with base | Aqueous |

| Temperature | Reflux, then dehydration at 170–210 °C vacuum | Reflux 5–15 h |

| Stirring Speed | Not specified | 600–2500 rpm |

| Product Form | Ni(acac)$$2$$(H$$2$$O)$$_2$$ initially, then anhydrous by dehydration | Ni(acac)$$2$$·2H$$2$$O (dihydrate) |

| Yield | High (not numerically specified) | High, with simple operation |

| Purification | Dehydration by azeotropic distillation or vacuum sublimation | Washing and vacuum drying |

| Notes | Requires dehydration step for anhydrous complex | Direct formation of dihydrate, dehydration optional |

Research Findings and Notes on Preparation

- The coordination reaction is pH-sensitive; maintaining pH between 7 and 10 is crucial to precipitate nickel hydroxide before ligand coordination.

- Excess acetylacetone ensures complete complexation and higher yield.

- The dihydrate form is stable and more easily isolated; however, the anhydrous form is preferred for certain catalytic applications and is prepared by controlled dehydration.

- Thermogravimetric analysis (TG) confirms water content and purity.

- The complex exists as a trimeric form in the solid state but monomeric in vapor phase, indicating structural versatility.

- The reaction is scalable and suitable for industrial production with relatively simple equipment.

- The product is hygroscopic and should be stored under controlled conditions below 30 °C to maintain stability.

Q & A

Q. What are the optimal methods for synthesizing and purifying Nickel(II) 2,4-pentanedionate (Ni(acac)₂) for laboratory use?

Ni(acac)₂ is typically synthesized via ligand exchange reactions using nickel salts (e.g., NiCl₂) and acetylacetone in basic conditions. Purification involves recrystallization from non-polar solvents like hexane or ethanol. Evidence from nanomaterial synthesis protocols highlights its commercial availability (purity >95%) from suppliers like Alfa Aesar, often used without further purification . For lab-scale synthesis, ensure inert conditions to prevent oxidation, and characterize purity via elemental analysis or FT-IR spectroscopy.

Q. How do the physicochemical properties of Ni(acac)₂ influence experimental design?

Key properties include:

- Melting Point : 230°C (anhydrous) ; 230–238°C (dihydrate) .

- Solubility : Soluble in ethanol, chloroform, and benzene; insoluble in ether and light petroleum .

- Hygroscopicity : The anhydrous form is hygroscopic, necessitating storage under inert atmospheres . These properties dictate solvent selection for homogeneous catalysis and thermal stability thresholds in decomposition-based syntheses (e.g., alloy nanoparticles). Thermogravimetric analysis (TGA) is recommended to assess hydration state and decomposition behavior .

Advanced Research Questions

Q. What mechanistic role does Ni(acac)₂ play in nanomaterial synthesis, and how can its decomposition pathways be controlled?

Ni(acac)₂ acts as a precursor in colloidal syntheses of alloys (e.g., Pt-Ni) and sulfides (e.g., FeNiS₂). Thermal decomposition in high-boiling solvents like oleylamine (180–220°C) releases Ni²⁺ ions, which nucleate into nanostructures. The ligand (acac⁻) stabilizes intermediates, influencing morphology (e.g., hexagonal close-packed structures). Adjusting heating rates, solvent composition (e.g., oleylamine/1-octadecene mixtures), and precursor ratios can modulate particle size and crystallinity .

Q. How can kinetic discrepancies in Ni(acac)₂-catalyzed hydrogenation reactions be resolved?

In hydrogenation of unsaturated esters, Ni(acac)₂ paired with triethylaluminum exhibits fractional reaction orders (≈1 for catalyst, 1 for H₂, 0 for substrate). Conflicting data on isomerization pathways (direct vs. intermediate-mediated) require competition experiments and isotopic labeling. Activation energies (28–30 kJ/mol) suggest rate-limiting H₂ dissociation; in situ FT-IR or GC-MS can track intermediates .

Q. How does the hydration state of Ni(acac)₂ affect its reactivity in coordination chemistry?

The dihydrate form (Ni(acac)₂·2H₂O, CAS 14363-16-7) exhibits reduced Lewis acidity due to water coordination, altering ligand exchange kinetics. In epoxy resin curing, the anhydrous form accelerates crosslinking by maintaining open coordination sites. Compare reactivity via kinetic studies in anhydrous vs. hydrated solvents, monitored by UV-Vis or NMR spectroscopy .

Data Contradictions and Resolution

Q. Why do reported melting points for Ni(acac)₂ vary across studies?

Discrepancies arise from hydration states (anhydrous vs. dihydrate) and impurities. The dihydrate decomposes at 230–238°C, while anhydrous Ni(acac)₂ melts at 230°C. Use TGA-DSC to differentiate phases and ensure consistent drying protocols (e.g., vacuum drying at 100°C) .

Q. How do solvent choice and reducing agents impact Ni(acac)₂’s catalytic efficiency in alloy syntheses?

Oleylamine acts as both solvent and reducing agent, lowering Ni²⁺ to Ni⁰ in Pt-Ni alloys. Competing ligands (e.g., formaldehyde) alter reduction kinetics. X-ray absorption spectroscopy (XAS) can track oxidation state changes during synthesis .

Methodological Recommendations

- Characterization : Use XRD for crystallinity, TEM for morphology, and XPS for surface composition.

- Kinetic Studies : Employ stopped-flow techniques for fast reactions or in situ Raman for intermediate detection.

- Safety : Adhere to hazard codes (R22: harmful if swallowed) and use gloveboxes for air-sensitive protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.